Atropine methyl nitrate
Description
Properties
IUPAC Name |
(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26NO3.NO3/c1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;2-1(3)4/h3-7,14-17,20H,8-12H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDVJZNVOSNSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[N+](=O)([O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52-88-0 | |
| Record name | METHYLATROPINE NITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Alkylation of Atropine with Methyl Nitrate
The alkylation method involves reacting atropine with methyl nitrate in methanol under controlled thermal conditions. A representative protocol from industrial literature specifies:
-
Reagents :
-
Atropine: 28.9 g
-
Methyl nitrate: 7.7 g
-
Methanol: 100 g
-
-
Procedure :
This exothermic reaction proceeds via nucleophilic substitution, where the tertiary amine of atropine attacks the electrophilic methyl group of methyl nitrate. The nitrate ion stabilizes the quaternary ammonium product.
Table 1: Key Parameters for Alkylation Method
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 2 hours |
| Yield | 70–75% |
| Purity | >95% (by elemental analysis) |
The method’s efficiency depends on maintaining anhydrous conditions to prevent hydrolysis of methyl nitrate. Excess methyl nitrate improves conversion but increases explosion risk, necessitating stringent safety measures.
Metathesis Reaction of Methyl Atropine Sulfate with Barium Nitrate
An alternative route employs a metathesis reaction between methyl atropine sulfate and barium nitrate:
-
Reagents :
-
Methyl atropine sulfate: 70.4 g
-
Barium nitrate: 26.1 g
-
Water: solvent
-
-
Procedure :
This method exploits the low solubility of barium sulfate (Ksp = 1.08×10⁻¹⁰), driving the reaction to completion. The nitrate ions displace sulfate, forming the desired product.
Table 2: Key Parameters for Metathesis Method
| Parameter | Value |
|---|---|
| Solvent | Water |
| Reaction Temperature | 25°C (ambient) |
| Yield | 80–85% |
| Purity | >98% (by HPLC) |
The metathesis route avoids handling volatile methyl nitrate, enhancing safety. However, it requires pre-synthesized methyl atropine sulfate, adding a preparatory step.
Comparative Analysis of Synthesis Routes
Table 3: Comparison of Alkylation vs. Metathesis Methods
| Factor | Alkylation | Metathesis |
|---|---|---|
| Safety | High risk (explosive reagents) | Moderate risk |
| Scalability | Limited by methyl nitrate handling | Industrially feasible |
| Purity | 95% | 98% |
| Byproducts | Nitromethane traces | Barium sulfate (easily removed) |
The alkylation method offers simplicity but poses significant safety challenges. In contrast, the metathesis route is safer and more scalable, albeit with additional synthetic steps.
Quality Control and Characterization
Post-synthesis analysis ensures compliance with pharmacopeial standards:
-
Elemental Analysis :
High-performance liquid chromatography (HPLC) with UV detection at 210 nm confirms purity >95%. Residual solvents (e.g., methanol) are quantified via gas chromatography .
Chemical Reactions Analysis
Methylatropine nitrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmacological Properties
Methylatropine nitrate is characterized by its high polarity, which restricts its ability to cross the blood-brain barrier. This property allows it to exert peripheral effects without significant central nervous system (CNS) involvement. Its primary applications include:
- Relief of Pyloric Spasms : Commonly used in pediatrics to alleviate pyloric spasms in infants due to its peripheral action .
- Management of Cardiac Arrhythmias : It competes with acetylcholine at muscarinic receptors, making it useful in treating certain cardiac arrhythmias by modulating vagal tone .
- Ophthalmic Uses : Historically employed as a mydriatic agent for pupil dilation during ophthalmic examinations .
Gastrointestinal Disorders
Methylatropine nitrate has been utilized for managing gastrointestinal disorders, particularly in infants. Its effectiveness in relieving pyloric spasms has been documented in clinical settings.
| Application | Dosage | Population | Study Reference |
|---|---|---|---|
| Pyloric Spasm Relief | 0.4 mg 6 times/day | Infants (n=1) | |
| Paralytic Ileus | 2.5 mL once/day | Infants (n=1) |
Cardiac Arrhythmias
In studies involving animal models, methylatropine nitrate has demonstrated efficacy in managing cardiac arrhythmias by blocking parasympathetic signaling.
Case Study 1: Pediatric Use
A study involving a two-month-old male infant with pyloric spasm demonstrated the successful application of methylatropine nitrate at a dosage of 0.4 mg administered six times daily. The treatment resulted in significant symptom relief without notable side effects, underscoring its safety profile in pediatric populations .
Case Study 2: Cardiac Research
In a controlled experiment on rats, the administration of methylatropine nitrate was shown to block increases in cardiac vagal activity induced by stress-related factors. This study highlighted its potential role in managing stress-induced cardiac responses .
Mechanism of Action
Methylatropine nitrate exerts its effects by antagonizing muscarinic acetylcholine receptors. It blocks the action of acetylcholine at these receptors, preventing the parasympathetic nervous system from exerting its effects. This leads to increased heart rate, reduced salivation, and dilation of the pupils . The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are primarily related to the inhibition of parasympathetic signaling .
Comparison with Similar Compounds
Key Insights :
- Quaternary vs. In contrast, atropine sulfate and scopolamine (tertiary amines) exhibit central effects .
- Potency : Methylatropine nitrate is reported to be more potent than atropine in peripheral mAChR blockade due to enhanced ionic interactions with receptor sites .
- Stability : Unlike glycopyrrolate, methylatropine nitrate requires acidic formulations to prevent degradation, complicating its storage and administration .
Clinical and Toxicological Comparisons
Toxicity Profiles
Safety Notes:
- Methylatropine nitrate’s quaternary structure reduces CNS toxicity compared to atropine sulfate but poses higher acute toxicity risks at equivalent doses .
- Glycopyrrolate’s slower metabolism may increase cumulative toxicity in renal impairment .
Market and Historical Context
- Methylatropine nitrate was introduced by Bayer in 1902 as a pupil-dilating agent and later repurposed for gastrointestinal disorders. Its bromide analog was discontinued in 2005 due to methyl bromide scarcity, increasing reliance on the nitrate form .
- Ethylatropine bromide, another quaternary derivative, is less potent and rarely used today .
Biological Activity
Methylatropine nitrate, a quaternary ammonium salt derived from atropine, is primarily recognized for its role as a muscarinic acetylcholine receptor antagonist. Its unique pharmacological properties make it a valuable compound in various therapeutic applications, particularly in managing peripheral effects without central nervous system penetration. This article delves into the biological activity of methylatropine nitrate, supported by case studies, research findings, and data tables.
Methylatropine nitrate is characterized by its high polarity, which restricts its ability to cross the blood-brain barrier. This property differentiates it from other anticholinergic agents like atropine, allowing for targeted peripheral action. The primary mechanism involves blocking muscarinic receptors in various tissues, leading to effects such as reduced salivation, increased heart rate, and mydriasis (pupil dilation) .
Pharmacological Effects
Methylatropine nitrate exhibits several pharmacological effects:
- Peripheral Muscarinic Effects : It targets the bladder and respiratory tract, effectively blocking parasympathetic signaling. This action is particularly beneficial in treating conditions like urinary incontinence and asthma .
- Cardiac Effects : Studies indicate that methylatropine can facilitate cardiac vagal activity by blocking certain receptors involved in heart rate modulation . This effect has implications for managing stress-induced cardiac responses.
- Gastrointestinal Activity : The compound has been used to relieve pyloric spasms in infants due to its peripheral action on smooth muscle .
Table 1: Summary of Clinical Observations
In a study involving infants with pyloric spasms, methylatropine nitrate was administered at a dose of 0.8 mg multiple times orally, resulting in significant relief from symptoms . In canine models, administration of 3.2 mg/kg led to observable increases in heart rate and reductions in salivation, confirming its anticholinergic properties .
Behavioral Studies
Research conducted on rats demonstrated that methylatropine did not significantly alter behavior compared to saline controls when tested for conditioned responses. However, it was noted that higher doses of competing anticholinergics like scopolamine had more pronounced effects on behavior . This suggests that while methylatropine has peripheral effects, its influence on central nervous system behavior is minimal.
Safety Profile and Adverse Effects
Methylatropine nitrate is generally well-tolerated; however, some adverse effects have been reported:
Q & A
Q. How should researchers ensure stability and proper storage of methylatropine nitrate in experimental settings?
Methylatropine nitrate is highly water-soluble but unstable in aqueous solutions unless stored in acidic conditions (pH <6) to prevent degradation. Solutions should be protected from light, and short-term storage at controlled temperatures (e.g., 4°C) is recommended. Solid forms should be kept in airtight, light-resistant containers .
Q. What validated analytical methods are suitable for quantifying methylatropine nitrate in biological matrices?
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for quantification. Solid-phase extraction (SPE) can pre-concentrate the compound, while isotopic internal standards (e.g., deuterated analogs) improve precision. Method validation should include recovery rates, limit of detection (LOD), and matrix effects .
Q. How can confounding variables be minimized in studies investigating methylatropine nitrate's autonomic effects?
Randomized controlled trials (RCTs) with crossover designs (e.g., testing the same subjects under different conditions) reduce intersubject variability. Peripheral muscarinic blockade should be standardized (e.g., 3 mg·kg⁻¹ methylatropine nitrate IV 30 minutes pre-test) to isolate autonomic effects. Covariates like systolic blood pressure (SBP) must be statistically controlled .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in methylatropine nitrate's efficacy across neuropharmacological studies?
Discrepancies in Aβ oligomer inhibition (e.g., moderate efficacy vs. Epigallocatechin in Alzheimer’s models) may arise from assay sensitivity or concentration-dependent effects. Dose-response curves and orthogonal validation (e.g., electrophysiology alongside biochemical assays) clarify efficacy. Meta-analyses of effect sizes and confidence intervals (e.g., 95% CI) across studies can identify trends .
Q. How does methylatropine nitrate interact with calcium signaling pathways in cardiac and neuronal tissues?
Methylatropine nitrate antagonizes muscarinic acetylcholine receptors (mAChRs), indirectly modulating calcium flux via G-protein-coupled pathways. Advanced techniques include patch-clamp electrophysiology to measure ion currents and fluorescent calcium indicators (e.g., Fura-2) in isolated cells. Receptor binding assays (e.g., radioligand displacement) quantify affinity (Kd) .
Q. What statistical frameworks are optimal for analyzing methylatropine nitrate's dose-dependent effects on heart rate variability?
Repeated-measures ANOVA with covariates (e.g., SBP) accounts for time-dependent changes. Least-squares means tests adjust for baseline differences, while analysis of covariance (ANCOVA) isolates drug effects from physiological variables. Bayesian hierarchical models are useful for small-sample studies .
Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for methylatropine nitrate's pharmacokinetics?
Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro parameters (e.g., plasma protein binding, metabolic clearance via liver microsomes) with in vivo data. Stable isotope-labeled tracers enable precise tracking of absorption/distribution in animal models. Interspecies scaling factors (e.g., allometric equations) refine human dose predictions .
Methodological Considerations
- Data Interpretation : Effect sizes (Cohen’s d) and confidence intervals should be prioritized over p-values to assess clinical relevance .
- Ethical Compliance : Follow hazardous material guidelines (e.g., eye wash stations, contamination protocols) when handling methylatropine nitrate .
- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data/analytical code to address reproducibility crises .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
